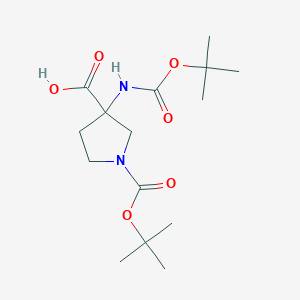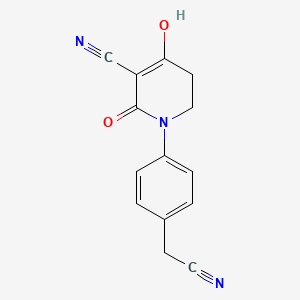
1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a cyanomethyl group attached to a phenyl ring, a hydroxy group, and a tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the cyanomethylphenyl precursor, which is then subjected to cyclization and functional group modifications to yield the final product. Key steps include:
Nitrile Formation:
Cyclization: The formation of the tetrahydropyridine ring often involves cyclization reactions under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
科学的研究の応用
1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism by which 1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
類似化合物との比較
1-(4-(Cyanomethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxamide: Contains an amide group instead of a nitrile, potentially altering its chemical properties and applications.
Uniqueness: 1-(4-(Cyanomethyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. The presence of both a hydroxy and a nitrile group allows for versatile chemical transformations and interactions with biological targets.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines, offering opportunities for innovation in drug development, synthetic chemistry, and material science.
特性
分子式 |
C14H11N3O2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC名 |
1-[4-(cyanomethyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C14H11N3O2/c15-7-5-10-1-3-11(4-2-10)17-8-6-13(18)12(9-16)14(17)19/h1-4,18H,5-6,8H2 |
InChIキー |
NBOHGBFKJARZEK-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C(=C1O)C#N)C2=CC=C(C=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


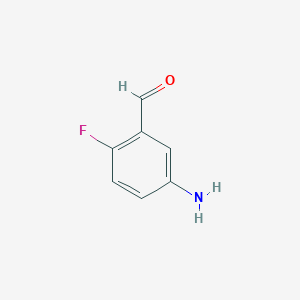
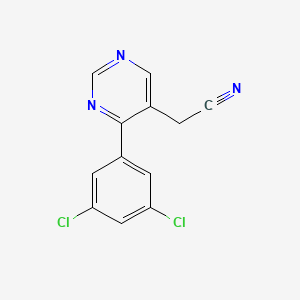
![10-Bromo-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13088667.png)
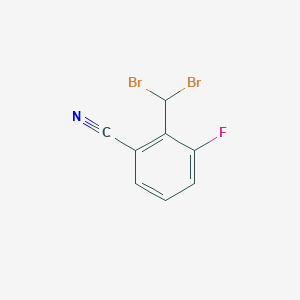
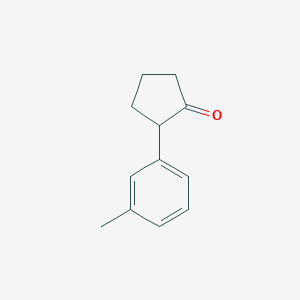
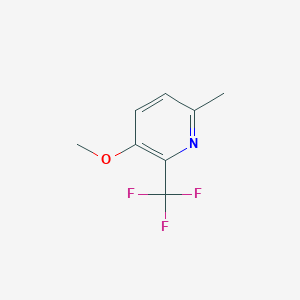
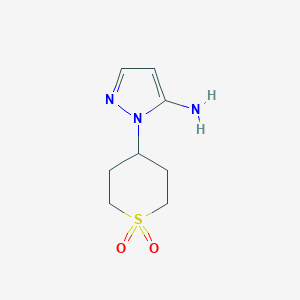
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13088694.png)
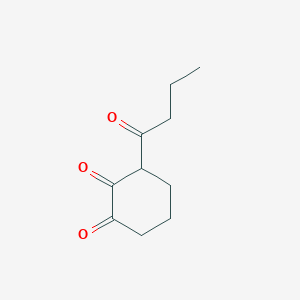
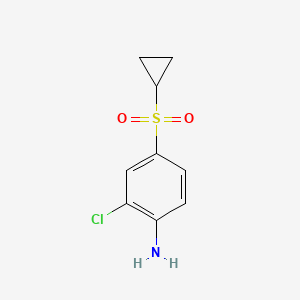
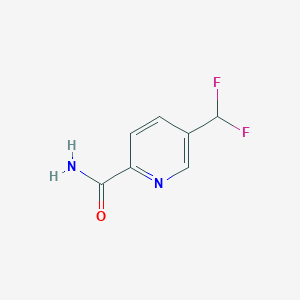
![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B13088706.png)
![(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13088707.png)
